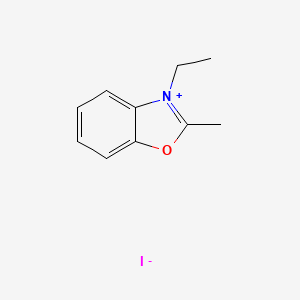

3-Ethyl-2-methylbenzoxazolium iodide

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-ethyl-2-methyl-1,3-benzoxazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NO.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWYLWSUBQEUMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(OC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884141 | |

| Record name | Benzoxazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5260-37-7 | |

| Record name | Benzoxazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5260-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005260377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methylbenzoxazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodologies for 3 Ethyl 2 Methylbenzoxazolium Iodide

Classical Synthesis Approaches for Benzoxazolium Salts

Traditional methods for synthesizing benzoxazolium salts are well-established, typically involving a two-step process: the formation of the benzoxazole (B165842) ring system, followed by N-alkylation to yield the quaternary salt.

The most direct and common method for preparing 3-Ethyl-2-methylbenzoxazolium iodide is the quaternization of 2-methylbenzoxazole (B1214174) with an ethyl halide, typically ethyl iodide. This reaction involves the alkylation of the tertiary nitrogen atom within the benzoxazole ring, which forms the positively charged benzoxazolium cation.

The typical procedure involves reacting 2-methylbenzoxazole with ethyl iodide under reflux or mild heating. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or ethanol (B145695) being preferred to facilitate solubility and enhance the reaction rate. The reaction conditions, such as temperature and duration, are optimized to ensure high yield and purity of the final product.

Table 1: Typical Reaction Conditions for Alkylation of 2-Methylbenzoxazole

| Parameter | Condition | Notes |

|---|---|---|

| Molar Ratio (Benzoxazole:Ethyl Iodide) | 1:1 to 1:1.2 | A slight excess of the alkylating agent can drive the reaction to completion. |

| Temperature | 50–80 °C | Higher temperatures can accelerate the reaction but may also lead to side products. |

| Time | 4–12 hours | Reaction progress is typically monitored by TLC or other chromatographic methods. |

| Solvent | Acetonitrile, Ethanol | Polar aprotic solvents are generally preferred for better solubility and reaction rates. |

The precursor, 2-methylbenzoxazole, is classically synthesized via the condensation of o-aminophenol with acetic acid or its derivatives (e.g., acetic anhydride). This cyclization reaction forms the core benzoxazole structure. nih.govmdpi.com Conventional methods often require harsh conditions, such as strong acids or high temperatures, to facilitate the condensation and subsequent dehydration. nih.gov A variety of substrates, including carboxylic acids, aldehydes, and esters, can be reacted with o-aminophenols to create a diverse range of 2-substituted benzoxazoles. mdpi.com

Modernized Synthetic Strategies and Efficiency Enhancements

Recent advancements in synthetic chemistry have focused on improving the efficiency, environmental impact, and yield of benzoxazole and benzoxazolium salt synthesis. These modern strategies often lead to shorter reaction times and milder conditions.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. eurekaselect.com For the synthesis of benzoxazole precursors, microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields. mdpi.comscienceandtechnology.com.vn This method is beneficial for the condensation of o-aminophenol with various carbonyl compounds. eurekaselect.comresearchgate.net The rapid and uniform heating provided by microwaves can enhance the rate of both the initial condensation and the subsequent cyclization, making it an efficient alternative to conventional heating. mdpi.comscienceandtechnology.com.vn Studies have shown that solvent-free, microwave-assisted reactions can be particularly effective and environmentally friendly. scienceandtechnology.com.vn

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-30 minutes mdpi.comscienceandtechnology.com.vn |

| Energy Efficiency | Lower | Higher (direct heating of reactants) eurekaselect.com |

| Yield | Moderate to Good | Good to Excellent scienceandtechnology.com.vn |

| Conditions | Often requires high temperatures and/or harsh catalysts nih.gov | Often milder conditions, can be solvent-free scienceandtechnology.com.vn |

In line with the principles of green chemistry, the development of solvent-free synthetic methods has gained considerable attention. The synthesis of 2-substituted benzoxazoles, the precursors to the target compound, can be effectively carried out under solvent-free conditions, often facilitated by catalysts or sonication. nih.govnih.gov For example, the condensation of o-aminophenol with aldehydes can be performed using a reusable catalyst under solvent-free sonication, leading to high yields in a short amount of time and producing only water as a byproduct. nih.gov Other solvent-free approaches may involve using solid supports or specific catalysts like ionic liquids that also act as the reaction medium. nih.govmdpi.com These methods not only reduce environmental impact by eliminating volatile organic solvents but can also simplify product purification. nih.gov

Reactivity and Mechanistic Investigations of 3 Ethyl 2 Methylbenzoxazolium Iodide

General Reactivity Patterns of Quaternary Benzoxazolium Salts

Quaternary benzoxazolium salts, such as 3-Ethyl-2-methylbenzoxazolium iodide, are characterized by a positively charged, electron-deficient heterocyclic ring fused to a benzene (B151609) ring. This positive charge, formally on the nitrogen atom, is delocalized across the heterocyclic system, rendering the C2 carbon atom highly electrophilic. This inherent electrophilicity is the primary driver of the compound's reactivity.

Key reactivity patterns include:

Susceptibility to Nucleophilic Attack: The most significant feature is the high reactivity of the C2 position towards nucleophiles. This can lead to addition reactions, which may be followed by ring-opening.

Acidity of C2-Methyl Protons: The electron-withdrawing nature of the positively charged ring increases the acidity of the protons on the 2-methyl group. These protons can be abstracted by a base to form a reactive methylene (B1212753) base (an N-heterocyclic carbene precursor), which is a key intermediate in the synthesis of cyanine (B1664457) dyes.

Aromatic Stability: The benzoxazole (B165842) ring system is aromatic and thus relatively stable. Reactions typically occur at the substituent groups or involve the heterocyclic ring's electrophilic center rather than compromising the aromaticity of the benzene ring without significant energetic input.

Deactivation of the Benzene Ring: The powerful electron-withdrawing inductive effect of the positively charged heterocyclic ring strongly deactivates the fused benzene ring towards electrophilic aromatic substitution.

Nucleophilic Addition Reactions at the 2-Position

The C2 carbon of the 3-ethyl-2-methylbenzoxazolium cation is the principal site for nucleophilic attack. The mechanism is analogous to nucleophilic addition to carbonyl compounds, where the C=N+ bond of the oxazolium ring behaves as the electrophilic center.

The general mechanism proceeds in two key steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon. This breaks the π-character of the C=N bond, and the electrons move to the nitrogen atom to neutralize its positive charge. This step results in the formation of a transient, non-aromatic 2,3-dihydrobenzoxazole intermediate.

Protonation or Rearrangement: The resulting intermediate can then undergo further reactions. In the presence of a proton source, the intermediate may be protonated. Alternatively, if the nucleophile is part of a larger process like hydrolysis, this addition is the first step towards ring cleavage.

The rate and feasibility of this addition are dependent on the nucleophilicity of the attacking species. Strong nucleophiles react readily, whereas weaker nucleophiles may require more forcing conditions.

Table 1: Comparison of Electrophilic Centers

| Feature | Carbonyl Carbon (Ketone) | C2 Carbon (Benzoxazolium Salt) |

| Hybridization | sp² | sp² |

| Geometry | Trigonal Planar | Trigonal Planar (within the ring) |

| Electrophilicity | High (due to C=O polarity) | Very High (due to C=N⁺ polarity and positive charge) |

| Typical Reaction | Nucleophilic Addition | Nucleophilic Addition |

| Intermediate | Tetrahedral Alkoxide | Tetrahedral 2,3-dihydrobenzoxazole |

Hydrolysis Pathways and Products of Benzoxazolium Iodides

Benzoxazolium iodides are susceptible to hydrolysis, particularly under neutral or basic conditions, leading to the cleavage of the oxazole (B20620) ring. This process is a direct consequence of the nucleophilic addition of water to the highly electrophilic C2 carbon.

The primary product of the hydrolysis of this compound is N-(2-Hydroxyphenyl)-N-ethylacetamide. The formation of this product involves a nucleophilic addition-elimination mechanism initiated by the attack of a water molecule or hydroxide (B78521) ion.

The proposed mechanistic pathway is as follows:

Nucleophilic Attack: A water molecule attacks the C2 carbon of the benzoxazolium cation. In basic conditions, the more potent nucleophile, hydroxide ion (OH⁻), attacks, leading to a much faster reaction.

Tetrahedral Intermediate Formation: This attack forms a neutral (with water) or anionic (with hydroxide) carbinolamine-type intermediate (2-hydroxy-2,3-dihydrobenzoxazole derivative).

Ring Opening: The heterocyclic C-O bond cleaves. The lone pair on the ring nitrogen facilitates this process, leading to the formation of an open-chain amide. This step is typically irreversible and is the driving force for the hydrolysis.

Proton Transfer: A final proton transfer step yields the stable N-(2-Hydroxyphenyl)-N-ethylacetamide product.

This ring-opening reaction is a well-documented pathway for related N-alkylated heterocyclic salts.

The solvent environment plays a critical role in the stability and transformation of this compound. The presence of residual water, even in seemingly anhydrous organic solvents, can be sufficient to cause slow hydrolysis over time.

Solvent Polarity: Polar protic solvents, especially water, can actively participate in the hydrolysis reaction as a nucleophile. The rate of hydrolysis is significantly influenced by the concentration of water. researchgate.net Studies on analogous heterocyclic systems, such as oxazolinones, have shown that the reaction is entropy-controlled and that solute-solvent interactions are pivotal. researchgate.net

Solvent as a Medium: In mixed aqueous solvents (e.g., dioxane-water), the rate of hydrolysis can be correlated with solvent polarity parameters like the Grunwald-Winstein Y values, indicating the mechanism involves a charge-separated transition state consistent with nucleophilic attack. researchgate.net

Stability: For preparative work or long-term storage, it is crucial to use rigorously dried aprotic solvents to minimize the formation of the ring-opened N-acetamide impurity.

Table 2: Factors Influencing Hydrolysis Rate

| Factor | Influence on Rate of Hydrolysis | Rationale |

| pH | Increases significantly with increasing pH | The hydroxide ion (OH⁻) is a much stronger nucleophile than water (H₂O). |

| Water Concentration | Increases with higher water content in the solvent | Water is a reactant in the hydrolysis pathway. |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. |

| Solvent Polarity | Generally increases in more polar solvents | Stabilizes the charged ground state and the polar transition state. |

Electrophilic Substitution Reactions on the Benzoxazole Ring System

Electrophilic aromatic substitution (SₑAr) reactions target the fused benzene portion of the molecule. However, the reactivity of this ring is profoundly influenced by the attached positively charged oxazolium system.

The quaternary ammonium (B1175870) nitrogen acts as a powerful electron-withdrawing group through a strong negative inductive effect (-I effect). This effect has two major consequences for electrophilic substitution:

Deactivation: The group withdraws electron density from the benzene ring, making it significantly less nucleophilic and therefore highly deactivated towards attack by electrophiles. libretexts.orgwikipedia.org Compared to benzene, the activation energy for the formation of the intermediate arenium ion is much higher. libretexts.org

Directing Effect: If a reaction can be forced to occur, the substitution is directed to the meta positions (C5 and C7). Attack at the ortho (C7) or para (C5) positions would place the positive charge of the arenium ion intermediate on the carbon atom adjacent to the already positively charged nitrogen (C4a or C7a), which is an extremely unfavorable electrostatic interaction. libretexts.org The meta attack keeps the positive charge further away, resulting in a more stable intermediate compared to the ortho/para counterparts.

Therefore, standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation are exceptionally difficult to perform on this compound and require harsh conditions, if they proceed at all.

Rearrangement Reactions and Structural Transformations

The aromatic benzoxazolium ring system is thermodynamically stable, and as such, skeletal rearrangement reactions involving the core this compound structure are not common under typical laboratory conditions. The stability of the fused aromatic system disfavors transformations that would require its disruption.

While related but structurally different heterocyclic systems, such as non-fused oxazoles, can undergo skeletal rearrangements through processes like dynamic electrocyclization under specific photochemical or thermal conditions, such transformations have not been documented for stable quaternary benzoxazolium salts. nih.gov The inherent stability of the benzoxazolium cation generally precludes it from participating in the types of molecular rearrangements seen in more flexible or strained ring systems. Any observed transformations of this compound typically proceed via reactions at its functional groups (e.g., condensation involving the C2-methyl group) or through ring-opening, rather than skeletal rearrangement.

Dynamic Exchange and Substitution Reactions in Dye Synthesis

The quaternary salt, this compound, is a key intermediate in the synthesis of various dyes, particularly cyanine dyes. Its reactivity is centered around the activated methyl group at the 2-position and its ability to participate in condensation reactions to form polymethine chains. Dynamic exchange and substitution reactions are fundamental to creating a diverse range of cyanine dyes with tailored photophysical properties.

A significant reaction pathway in the synthesis of complex cyanine dyes involves the displacement of a halogen atom, typically chlorine, from the central (meso) position of a polymethine chain. This nucleophilic substitution allows for the introduction of various functionalities to modulate the dye's properties.

In a common synthetic strategy, this compound is reacted with a meso-chloro-substituted polymethine intermediate. The reaction is typically carried out in the presence of a base, which deprotonates the active methyl group of the benzoxazolium salt to form a reactive methylene base. This nucleophilic methylene base then attacks the electron-deficient meso-carbon of the polymethine chain, leading to the displacement of the chloride ion.

The general mechanism can be outlined as follows:

Formation of the Nucleophile: A base abstracts a proton from the methyl group of this compound, creating a highly reactive methylene base (an enamine-like species).

Nucleophilic Attack: The methylene base attacks the meso-carbon of the chloro-substituted polymethine chain.

Chloride Displacement: The chloride ion, a good leaving group, is eliminated, resulting in the formation of a new carbon-carbon bond and the final cyanine dye.

This displacement reaction is a powerful tool for dye synthesis, enabling the introduction of various substituents at the meso-position, which can significantly influence the absorption and emission maxima, as well as the photostability of the resulting dye. For instance, replacing the meso-chlorine atom can lead to bathochromic (red) or hypsochromic (blue) shifts in the dye's spectrum.

Detailed research findings have demonstrated the versatility of this approach. For example, the reaction of N-alkyl-substituted quaternary salts, such as this compound, with intermediates like 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene proceeds to form heptamethine cyanine dyes. In this uncatalyzed synthesis, the benzoxazolium salt effectively displaces a group on the polymethine precursor.

The table below summarizes the key reactants and the typical outcome of the halogen displacement reaction in the synthesis of a generic carbocyanine dye.

| Reactant 1 | Reactant 2 | Product | Key Reaction Feature |

| This compound | Meso-chloro substituted trimethine cyanine intermediate | Carbocyanine dye with a benzoxazole nucleus | Nucleophilic displacement of chloride |

This reactivity underscores the importance of this compound as a versatile building block in the construction of functional polymethine dyes. The ability to perform dynamic exchange and substitution reactions on the polymethine chain opens up avenues for creating novel dyes for a wide range of applications, from biological imaging to materials science.

Advanced Spectroscopic Characterization for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including benzoxazolium salts and their reaction products. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in verifying the structure of derivatives formed from 3-Ethyl-2-methylbenzoxazolium iodide. The chemical shift (δ) of each proton is indicative of its local electronic environment, and spin-spin coupling patterns reveal adjacent protons.

In the parent compound, this compound, characteristic signals are observed for the ethyl and methyl groups attached to the benzoxazole (B165842) core. The N-ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of coupling with each other. The C2-methyl group appears as a singlet. The aromatic protons on the benzo-fused ring exhibit multiplets in the downfield region, typically between 6.8 and 8.9 ppm, with their specific shifts and coupling patterns depending on the substitution pattern. fao.orgnih.gov

When this compound is used as a precursor, for instance in the synthesis of cyanine (B1664457) dyes, ¹H NMR is used to confirm the formation of the resulting polymethine chain and the incorporation of other heterocyclic moieties. osf.io The appearance of new signals corresponding to vinylic protons in the dye's chain and the disappearance of the C2-methyl singlet are key indicators of a successful reaction.

Table 1: Typical ¹H NMR Chemical Shifts for Benzoxazole Derivatives

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 8.9 | Multiplet (m) |

| N-CH₂ (Ethyl) | ~4.2 - 4.5 | Quartet (q) |

| C₂-CH₃ (Methyl) | ~2.5 - 3.0 | Singlet (s) |

| N-CH₂CH₃ (Ethyl) | ~1.5 - 1.7 | Triplet (t) |

| Ar-OH | ~4.6 | Singlet (s) |

| N=CH | ~7.5 - 8.3 | Singlet (s) |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the number of carbon environments and their chemical nature (aliphatic, aromatic, carbonyl, etc.).

For benzoxazolium derivatives, the quaternary carbon at the C2 position (part of the O-C=N⁺ group) is particularly diagnostic, appearing significantly downfield. Aromatic carbons typically resonate in the range of 110-150 ppm. The carbons of the N-ethyl and C2-methyl groups appear in the upfield aliphatic region of the spectrum. The chemical shifts of the aromatic carbons can be influenced by the nature and position of substituents on the benzene (B151609) ring. ipb.pt For the parent benzoxazole, characteristic signals help in assigning the carbons of the fused ring system. nih.govmasterorganicchemistry.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Benzoxazolium Core

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| C2 (O-C=N⁺) | > 150 |

| Aromatic Carbons | 110 - 150 |

| N-C H₂ (Ethyl) | ~40 - 50 |

| C₂-C H₃ (Methyl) | ~15 - 25 |

| N-CH₂C H₃ (Ethyl) | ~10 - 15 |

Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.

Furthermore, hindered or restricted rotation around single bonds (e.g., C-N bonds) can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov In derivatives with bulky substituents, the rotation around a bond may be slow on the NMR timescale at room temperature, leading to the observation of separate signals for different rotational isomers (rotamers). nanalysis.com As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, averaged signal. nih.govnanalysis.com By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational dynamics. researchgate.netnih.gov

In-situ or real-time NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction directly within the NMR tube. nih.gov This method allows for the identification and quantification of reactants, intermediates, and products as a function of time, providing detailed kinetic and mechanistic information that is often inaccessible through traditional offline analysis. researchgate.net

The application of in-situ and operando flow NMR has been successfully used to elucidate the reaction mechanism of benzoxazole synthesis itself. fao.orgjbarbiomed.com By continuously flowing the reaction mixture through the NMR spectrometer, researchers can observe transient intermediates and determine rate-determining steps. jbarbiomed.com This approach is particularly valuable for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, in real-time. For reactions involving this compound, such as its use in the formation of cyanine dyes, in-situ NMR could be employed to monitor the consumption of the starting material and the formation of the dye product, helping to maximize yield and minimize side reactions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of a derivative of this compound will display a characteristic set of absorption bands. Key absorptions include C-H stretching vibrations from the alkyl and aromatic parts of the molecule, and C=N stretching from the oxazolium ring. nih.gov The aromatic C=C bonds of the benzene ring give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. nih.gov The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the specific molecule. When analyzing reaction products, the appearance of new, characteristic bands (e.g., a C=O stretch for a ketone) or the disappearance of reactant bands provides clear evidence of a chemical transformation. nanalysis.com

Table 3: Characteristic IR Absorption Frequencies for Benzoxazole Derivatives

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Imine/Oxazolium C=N | Stretch | 1640 - 1690 | Medium-Variable |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-O-C (Ether-like) | Stretch | 1050 - 1250 | Strong |

Source: Data compiled from general IR spectroscopy tables and studies on benzoxazole derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. This compound itself is a precursor for various dyes, and its derivatives, especially cyanine dyes, are intensely colored due to extended π-conjugation. osf.io

The absorption of UV or visible light promotes an electron from a lower energy molecular orbital [e.g., the highest occupied molecular orbital (HOMO)] to a higher energy one [e.g., the lowest unoccupied molecular orbital (LUMO)]. The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals; a smaller energy gap results in absorption at a longer wavelength.

In cyanine dyes derived from the benzoxazolium salt, the length of the conjugated polymethine chain is a primary determinant of the color. As the length of the conjugated system increases, the HOMO-LUMO gap decreases, leading to a bathochromic (red) shift in the λmax value. osf.io The electronic absorption spectra of these dyes are typically characterized by a strong, sharp absorption band in the visible or near-infrared region. osf.io The nature of the terminal heterocyclic groups (like the benzoxazole ring) and substituents can also fine-tune the absorption properties. The analysis of these electronic transitions is crucial for applications in fields such as fluorescence labeling and materials science.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the quaternary ammonium (B1175870) salt this compound, with a molecular formula of C10H12INO and a molecular weight of 289.11 g/mol , mass spectrometry serves as a primary tool for confirming its molecular weight. libretexts.orgmdpi.comcymitquimica.com The technique is particularly valuable in the characterization of its derivatives, where substitutions on the benzoxazolium core or exchange of the iodide counter-ion lead to predictable shifts in the molecular weight.

In typical electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) for the cationic portion of the molecule, 3-Ethyl-2-methylbenzoxazolium, would be observed at an m/z corresponding to its molecular weight minus the iodide ion. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for such heterocyclic compounds may involve the loss of the ethyl group, the methyl group, or other substituents, leading to characteristic daughter ions.

For instance, the analysis of various substituted benzoxazolium salts would yield distinct molecular ion peaks, allowing for the confirmation of successful synthetic modifications. The table below illustrates hypothetical mass spectral data for a series of this compound derivatives, showcasing the expected molecular ion peaks.

| Derivative Name | Substitution | Molecular Formula of Cation | Expected m/z of Cation |

| 3-Ethyl-2,5-dimethylbenzoxazolium iodide | Methyl at C5 | C11H14NO+ | 176.11 |

| 5-Chloro-3-ethyl-2-methylbenzoxazolium iodide | Chloro at C5 | C10H11ClNO+ | 196.05 |

| 3-Ethyl-2-methyl-5-nitrobenzoxazolium iodide | Nitro at C5 | C10H11N2O3+ | 207.07 |

This data is crucial for verifying the covalent modification of the parent compound.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

The crystallographic data obtained from XRD includes the crystal system, space group, and unit cell dimensions, which are unique for a specific crystalline form of a compound. Analysis of isomorphous benzoxazolium complexes has shown that single-crystal XRD can elucidate the coordination geometry of the iodide ion and the nature of cation-anion interactions within the crystal lattice.

Below is a hypothetical table summarizing the kind of crystallographic data that would be obtained for derivatives of this compound. Such data provides unambiguous proof of the compound's solid-state structure.

| Derivative Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 3-Ethyl-2,5-dimethylbenzoxazolium iodide | Monoclinic | P21/c | 8.5 | 12.1 | 10.3 | 90 | 105.2 | 90 |

| 5-Chloro-3-ethyl-2-methylbenzoxazolium iodide | Orthorhombic | Pbca | 10.2 | 15.8 | 9.1 | 90 | 90 | 90 |

| 3-Ethyl-2-methyl-5-nitrobenzoxazolium iodide | Triclinic | P-1 | 7.9 | 8.8 | 11.5 | 95.3 | 102.1 | 88.7 |

The detailed structural parameters obtained from XRD are invaluable for structure-activity relationship studies, computational modeling, and understanding intermolecular interactions in the solid state.

Theoretical and Computational Chemistry of 3 Ethyl 2 Methylbenzoxazolium Iodide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying the molecular properties of benzoxazolium systems.

DFT calculations are widely employed to determine the ground-state geometry and electronic structure of molecules. For benzoxazole (B165842) derivatives, methods like B3LYP and M06-2X combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used to perform geometry optimizations. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography where available.

Table 1: Representative Calculated Geometrical Parameters for a Benzoxazolium Cation Core Note: This table is illustrative, based on typical values for related structures calculated using DFT methods.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.35 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | C=N+ | 1.32 Å |

| Bond Angle | C-N-C(ethyl) | 125.5° |

| Bond Angle | O-C-N | 110.0° |

The functional properties of 3-Ethyl-2-methylbenzoxazolium iodide derivatives, especially larger systems like cyanine (B1664457) dyes, are highly dependent on their three-dimensional shape or conformation. Conformational analysis using computational methods explores the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

For derivatives where flexible side chains are present, different rotational isomers (rotamers) can exist. Theoretical calculations, often at the MP2 or B3LYP levels of theory, can predict the relative energies of these conformers, such as s-cis and gauche forms. researchgate.net This analysis is crucial for understanding how structural changes influence the molecule's spectroscopic and chemical behavior. For instance, the planarity of conjugated cyanine dyes derived from this salt, which is critical for their optical properties, is often assessed through computational conformational searches.

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Maxima)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. researchgate.netnih.govnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. For compounds like this compound and particularly its dye derivatives, TD-DFT can accurately predict the wavelength of maximum absorption (λmax). researchgate.netmdpi.com

Studies on substituted benzoxazoles have shown that TD-DFT calculations, using functionals like B3LYP or CAM-B3LYP, successfully reproduce experimental UV-visible spectra. researchgate.netmdpi.com The calculations reveal that the primary absorption bands in these systems typically correspond to π→π* transitions. rsc.org The nature of substituents and the length of any conjugated chain in derivatives have a predictable effect on the calculated λmax, which is invaluable for designing dyes with specific colors. mdpi.com The effect of different solvents on spectroscopic shifts can also be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). nih.gov

Table 2: Example of TD-DFT Predicted Absorption Maxima for Benzoxazole-Derived Dyes Note: This table presents typical data from TD-DFT studies on related dye systems.

| Derivative Type | Computational Method | Calculated λmax (nm) | Primary Transition |

|---|---|---|---|

| Simple Benzoxazolium | TD-DFT/B3LYP | ~340 nm | HOMO → LUMO (π→π*) |

| Merocyanine Dye | TD-DFT/CAM-B3LYP | ~450 nm | Intramolecular Charge Transfer |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a virtual laboratory to explore the step-by-step mechanisms of chemical reactions. For systems involving benzoxazolium salts, DFT calculations can be used to map the entire reaction coordinate for processes such as synthesis or subsequent reactions. This involves locating transition states and intermediates along a proposed reaction pathway. researchgate.net

For example, the synthesis of benzoxazoles can be computationally modeled to understand the energetics of the cyclization step. researchgate.net Furthermore, the reactivity of the 2-methyl group in this compound, which is acidic and crucial for forming cyanine dyes, can be studied. Computational models can elucidate the mechanism of its deprotonation and subsequent condensation with electrophiles. nih.govacs.orgfigshare.com Such studies provide activation energies and reaction enthalpies, offering a rationale for observed product distributions and reaction rates under different conditions.

Structure-Property Relationship Modeling in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structure with its biological activity or physical properties. researchgate.netwisdomlib.org For benzoxazole derivatives, which are investigated for applications like anticancer and antifungal agents, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govtandfonline.com

These models generate a statistical correlation between the biological activity of a series of compounds and their 3D properties, such as steric and electrostatic fields. nih.gov For benzoxazole-based systems, QSAR studies have successfully identified key structural features that govern their antifungal or anticancer efficacy. wisdomlib.orgtandfonline.com The resulting models can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process by prioritizing the most promising candidates for synthesis and testing. nih.govtandfonline.com

Table 3: Common Molecular Descriptors Used in QSAR Models for Benzoxazole Derivatives

| Descriptor Type | Examples | Information Coded |

|---|---|---|

| Topological | Molecular Connectivity Indices (χ), Wiener Index | Atomic connectivity and branching. |

| Steric (CoMFA) | Lennard-Jones Potential Fields | Molecular shape and bulk. |

| Electrostatic (CoMFA/CoMSIA) | Coulombic Potential Fields | Charge distribution, dipole moment. |

| Hydrophobic (CoMSIA) | Hydrophobic Fields | Affinity for nonpolar environments. |

| Hydrogen Bond (CoMSIA) | H-bond Donor/Acceptor Fields | Potential for hydrogen bonding interactions. |

Applications in Advanced Chemical Systems and Materials Science

Precursor in Cyanine (B1664457) Dye Synthesisrsc.orgmdpi.comresearchgate.netnih.govlookchem.com

The fundamental role of 3-ethyl-2-methylbenzoxazolium iodide in dye synthesis lies in its ability to act as a building block for the chromophore of cyanine dyes. nih.gov These dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. The length and nature of this bridge, as well as the structure of the heterocyclic nuclei, determine the absorption and fluorescence properties of the resulting dye. lookchem.com this compound provides the benzoxazole (B165842) nucleus, a common component in many fluorescent dyes. researchgate.net

Symmetrical cyanine dyes contain two identical heterocyclic nuclei. In the case of dyes derived from this compound, two benzoxazole moieties are linked by a polymethine chain. A common method for the synthesis of symmetrical trimethine cyanine dyes involves the reaction of two equivalents of the benzoxazolium salt with a one-carbon bridging agent, such as triethyl orthoformate, typically in the presence of a basic catalyst like pyridine. nih.gov

A notable example is the synthesis of 3,3'-diethyl-oxacarbocyanine iodide. This reaction involves the condensation of this compound with triethyl orthoformate. The orthoformate serves as the source of the central carbon atom in the trimethine bridge.

Table 1: Synthesis of a Symmetrical Trimethine Cyanine Dye

| Precursor | Reagent | Product |

|---|

This table illustrates a typical reaction for the formation of a symmetrical trimethine cyanine dye.

Asymmetrical cyanine dyes are synthesized by the condensation of two different heterocyclic quaternary salts. nih.gov this compound can be reacted with other heterocyclic salts containing an activated methyl or methylene (B1212753) group, or with appropriate polymethine bridge-forming reagents, to yield a wide variety of asymmetrical cyanines. The synthesis of these dyes allows for fine-tuning of their optical properties by varying the heterocyclic nuclei and the length of the polymethine chain. ias.ac.in

Monomethine Dyes: These are typically formed by the condensation of two different heterocyclic quaternary salts where one provides an activated methyl group and the other a reactive group at the 2- or 4-position, often in the presence of a base. ias.ac.in

Trimethine Dyes: The synthesis of asymmetrical trimethine cyanines can be achieved by reacting this compound with an intermediate such as an N,N'-diphenylformamidine derivative of another heterocycle. mdpi.com

Pentamethine and Heptamethine Dyes: Longer chain asymmetrical cyanines are synthesized using reagents that provide a three-carbon (for pentamethine) or five-carbon (for heptamethine) chain with reactive ends, such as malonaldehyde dianil or glutaconaldehyde (B1235477) dianil derivatives. nih.govrsc.org

The general synthetic approach involves a condensation reaction, often catalyzed by a base like piperidine (B6355638) or triethylamine, in a suitable solvent such as ethanol (B145695) or pyridine. nih.govias.ac.in

Cyanine dyes derived from this compound are extensively used as fluorescent probes due to their strong absorption and fluorescence properties. mdpi.commdpi.com Their ability to exhibit enhanced fluorescence upon binding to specific biomolecules makes them valuable tools in chemical detection and bioimaging. nih.govmdpi.comnih.gov

Asymmetrical cyanine dyes synthesized using this compound as a precursor have been developed as sensitive fluorescent probes for nucleic acids. mdpi.com These dyes often exhibit low intrinsic fluorescence in aqueous solution, but their fluorescence is significantly enhanced upon binding to DNA or RNA. This "light-up" property is highly desirable for reducing background noise in detection assays. mdpi.com The binding mechanism can involve intercalation between base pairs or binding to the minor groove of the DNA double helix. nih.gov The spectral properties of these probes can be tuned by modifying the structure of the cyanine dye, allowing for the development of probes with specific excitation and emission wavelengths suitable for various fluorescence-based detection platforms. mdpi.com

Table 2: Application of a Benzoxazole-containing Cyanine Dye as a Nucleic Acid Probe

| Dye Type | Target | Observation |

|---|

This table provides an example of the application of a cyanine dye derived from a benzoxazole precursor as a fluorescent probe for double-stranded DNA.

Cyanine dyes can be functionalized with reactive groups that allow for their covalent attachment to proteins. rsc.orgnih.govmedchemexpress.com By incorporating a reactive moiety into the structure of a cyanine dye derived from this compound, it can be used as a fluorescent label for proteins. rsc.org Common reactive groups include N-hydroxysuccinimidyl (NHS) esters for labeling primary amines and iodoacetamides for labeling sulfhydryl groups. nih.govthermofisher.com These fluorescently labeled proteins can then be used in a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry. medchemexpress.comthermofisher.com

Some cyanine dyes exhibit acidochromism, meaning their color changes in response to changes in pH. ias.ac.in This property arises from the protonation or deprotonation of the dye molecule, which alters its electronic structure and, consequently, its absorption spectrum. Asymmetrical monomethine and trimethine cyanine dyes derived from precursors like this compound can be designed to have permanent colors in alkaline media that are discharged upon acidification. This change in color with pH makes them useful as pH indicators. ias.ac.in

Development of Fluorescent Probes for Chemical Detection and Imaging

Role in Materials Science

In materials science, this compound is primarily valued as a key intermediate in the synthesis of functional dyes. These dyes are integral to the development of materials with specific optical and electronic properties, finding use in energy conversion, optical data storage, and electronics.

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics. The electrolyte in a DSSC is a critical component, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple to regenerate the dye after electron injection. Organic iodide salts and ionic liquids are frequently added to the electrolyte to enhance performance and stability.

While direct studies specifying the use of this compound in DSSCs are not prominent, its classification as an organic iodide salt places it within the class of materials investigated for this purpose. The function of such salts in the electrolyte is multifaceted:

Source of Iodide Ions: They serve as a source of I⁻ ions for the redox shuttle.

Influence on Cell Performance: The nature of the cation can affect the photovoltaic parameters of the cell, including the open-circuit voltage (Voc) and short-circuit current density (Jsc).

Table 1: Role of Iodide-Based Organic Salts in DSSC Electrolytes

| Component Role | Function | Impact on Performance |

| Cation Structure | Influences viscosity, conductivity, and interaction with the semiconductor surface. | Affects charge transport, recombination rates, and overall cell efficiency. |

| Iodide Anion (I⁻) | Acts as the primary reductant in the I⁻/I₃⁻ redox couple. | Regenerates the oxidized dye, enabling continuous current generation. |

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. This property is the basis for applications such as self-darkening lenses and optical data storage. While specific research detailing the photochromic properties of this compound is limited, the broader class of heterocyclic salts, such as benzopyrylium salts, is known to be involved in photochromic processes. doi.org These transformations often involve light-induced ring-opening and ring-closing reactions, leading to a significant change in the molecule's absorption spectrum. doi.org The potential for photochromism in benzoxazolium-derived structures remains an area for further investigation.

Materials with strong third-order nonlinear optical (NLO) properties are valuable for applications in optical limiting, which involves protecting sensitive optical sensors and the human eye from high-intensity laser radiation. Organic salts with extended π-conjugation, particularly those with donor-π-acceptor structures, can exhibit significant NLO effects like reverse saturable absorption.

Studies on related organic stilbazolium iodide crystals have demonstrated their suitability for optical limiting and optical switching applications. mdpi.com These materials show a decrease in transmittance with an increase in laser intensity, a hallmark of optical limiting behavior. The third-order NLO susceptibility (χ³) is a key figure of merit for these materials. While this compound itself is a precursor, the cyanine dyes derived from it possess the extended π-systems that are prerequisites for NLO activity. Research on similar stilbazolium derivatives has yielded significant NLO coefficients, suggesting that benzoxazolium-derived dyes could be promising candidates for such applications. mdpi.comresearchgate.net

Table 2: Third-Order NLO Properties of a Representative Stilbazolium Iodide Crystal

| Parameter | Symbol | Typical Value | Application Relevance |

| Nonlinear Absorption Coefficient | β | ~10⁻⁵ cm/W | Governs the reverse saturable absorption effect crucial for optical limiting. |

| Nonlinear Refractive Index | n₂ | ~10⁻⁹ cm²/W | Relates to self-focusing or self-defocusing effects. |

| Third-Order Susceptibility | χ³ | ~10⁻⁶ esu | Overall figure of merit for the third-order NLO response. |

Note: Data is based on studies of related stilbazolium iodide derivatives, not this compound itself. mdpi.com

A significant application of this compound is its use as a precursor to synthesize cyanine dyes that can be tethered to polymer surfaces. This conjugation imparts novel electronic and optical properties to the host polymer. Research has described the synthesis of a cyanine dye from this benzoxazolium salt, which was then conjugated to polystyrene beads. This surface modification is pursued for its potential to create materials with interesting electronic characteristics, potentially for use in sensors or other electronic devices.

Catalytic Applications in Organic Synthesis

Azolium salts, the class to which this compound belongs, are well-known precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts used in a wide array of organic reactions, including benzoin (B196080) and Stetter reactions. cymitquimica.com The generation of an NHC from an azolium salt typically involves deprotonation at the C2 position. Although the primary use of this compound is in dye synthesis, its structural similarity to other NHC precursors suggests potential, yet unexplored, applications in catalysis. cymitquimica.com

Intermediates in Complex Heterocyclic Synthesis

The most established and widely documented application of this compound is as a key intermediate in the synthesis of complex heterocyclic molecules, most notably polymethine cyanine dyes. doi.org The structure of the benzoxazolium salt contains an activated methyl group at the C2 position, which is susceptible to condensation reactions with various electrophiles.

This reactivity is harnessed to construct the polymethine bridge that characterizes cyanine dyes. By reacting this compound with appropriate linking reagents, a wide variety of symmetrical and asymmetrical cyanine dyes can be prepared. These dyes are of immense commercial and scientific importance due to their strong absorption and fluorescence properties, which can be tuned across the visible and near-infrared (NIR) spectra.

Table 3: Examples of Cyanine Dye Classes Synthesized from Benzoxazolium Intermediates

| Dye Class | Polymethine Bridge Length | Typical Absorption Range | Key Applications |

| Carbocyanines | 3 carbons | Visible (e.g., 450-620 nm) | Fluorescent labels, photographic sensitizers |

| Dicarbocyanines | 5 carbons | Red / Near-Infrared | Biomedical imaging, fluorescence detection |

| Tricarbocyanines | 7 carbons | Near-Infrared (NIR) | In vivo imaging, NIR labeling |

The synthesis of these complex dyes underscores the pivotal role of this compound as a foundational building block in the field of functional organic materials. doi.org

Emerging Research Directions and Future Perspectives

Development of Novel Functionalized Derivatives

A primary area of emerging research is the synthesis of new derivatives of 3-Ethyl-2-methylbenzoxazolium iodide. The core structure of this compound allows for targeted modifications to fine-tune its chemical and physical properties for specific applications. Researchers are actively exploring the introduction of various functional groups to the benzoxazole (B165842) core and the manipulation of its substituents.

Key areas of development include:

Synthesis of Cyanine (B1664457) Dyes: this compound is a crucial precursor in the synthesis of cyanine dyes. These dyes are known for their sharp and intense absorption bands in the UV-visible region, making them valuable as fluorescent labels. Future work will likely focus on creating new cyanine dyes with tailored absorption and emission profiles for advanced bioimaging and sensing applications.

Modification for Enhanced Solubility: The inherent solubility of this compound in polar solvents is a significant advantage. However, for applications in nonpolar environments, researchers are developing derivatives with increased lipophilicity by introducing longer alkyl chains or other nonpolar functional groups.

Introduction of Biologically Active Moieties: Given that the benzoxazole scaffold is present in numerous pharmacologically active compounds, there is growing interest in synthesizing derivatives of this compound that incorporate biologically active fragments. researchgate.net This could lead to the development of new therapeutic agents with unique mechanisms of action.

Table 1: Examples of Functionalized Derivatives and Their Potential Applications

| Derivative Class | Structural Modification | Potential Application |

|---|---|---|

| Cyanine Dyes | Reaction with various aldehydes and ketones | Fluorescent probes, photosensitizers |

| Lipophilic Salts | Introduction of long-chain alkyl groups | Probes for nonpolar environments |

Exploration of New Synthetic Pathways

While the traditional synthesis of this compound involves the quaternization of 2-methylbenzoxazole (B1214174) with ethyl iodide, researchers are continually seeking more efficient, cost-effective, and environmentally friendly synthetic methods.

Recent advancements in synthetic organic chemistry are being applied to the synthesis of benzoxazole derivatives, which could be adapted for this compound. nih.gov These include:

Catalytic Methods: The use of various catalysts, such as metal catalysts and ionic liquids, is being explored to improve reaction yields and reduce reaction times. acs.orgijpbs.com For instance, Brønsted acidic ionic liquid gels have been used as efficient and recyclable catalysts for the synthesis of benzoxazoles under solvent-free conditions. acs.org

One-Pot Syntheses: One-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, are being developed to streamline the synthesis process and minimize waste. chemicalbook.com

Microwave-Assisted Synthesis: Microwave irradiation is being investigated as a way to accelerate the synthesis of benzoxazole derivatives, often leading to higher yields in shorter reaction times. nih.gov

Table 2: Comparison of Synthetic Methods for Benzoxazole Derivatives

| Method | Catalyst/Conditions | Advantages |

|---|---|---|

| Traditional Condensation | Acid or base catalysis | Well-established, versatile |

| Metal-Catalyzed Coupling | Palladium, copper, or other metals | High efficiency, broad substrate scope |

| Ionic Liquid Catalysis | Brønsted or Lewis acidic ionic liquids | Recyclable catalyst, often solvent-free |

Advanced Characterization Techniques for Complex Assemblies

A deeper understanding of the behavior of this compound and its derivatives in complex systems requires the use of advanced characterization techniques. While standard methods like NMR and mass spectrometry are essential for structural elucidation, more sophisticated techniques are needed to probe the interactions and dynamics of these molecules in various environments.

Emerging characterization techniques being applied in this area include:

High-Resolution NMR Spectroscopy: Advanced NMR techniques are being used to study the intricate structures of newly synthesized benzoxazole derivatives and their interactions with other molecules. benthamdirect.com

Electrochemical Methods: The redox properties of azolium salts, including benzoxazolium derivatives, are being systematically investigated using electrochemical techniques. wisc.edu This provides valuable insights into their electronic structure and potential applications in areas like organic electronics.

Computational Modeling: Molecular modeling and computational chemistry are becoming increasingly important for predicting the properties and behavior of this compound derivatives, guiding synthetic efforts and the design of new materials.

Interdisciplinary Applications in Chemical Physics and Materials Engineering

The unique properties of this compound and its derivatives make them attractive candidates for a range of interdisciplinary applications at the intersection of chemistry, physics, and materials engineering.

Future research is expected to focus on:

Organic Electronics: The benzoxazole core is a component of interest in the development of materials for organic electronics. nih.gov Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nonlinear Optics: The extended π-conjugated systems present in many derivatives of this compound, particularly cyanine dyes, can give rise to significant nonlinear optical properties. This opens up possibilities for their use in applications such as optical switching and data storage.

Self-Assembling Materials: The ionic nature and aromatic structure of this compound can drive the formation of ordered supramolecular assemblies through non-covalent interactions. These self-assembled structures could find applications in areas such as nanotechnology and the development of "smart" materials.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-methylbenzoxazole |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-2-methylbenzoxazolium iodide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via quaternization of 3-ethyl-2-methylbenzoxazole with methyl iodide. Reaction conditions such as solvent polarity (e.g., acetonitrile or DMF), temperature (60–90°C), and stoichiometric ratios (1:1.2 benzoxazole:alkyl iodide) critically impact yield. Characterization via H/C NMR and X-ray crystallography confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H NMR (δ 1.5–1.7 ppm for ethyl CH, δ 4.2–4.5 ppm for N-CH) and C NMR (δ 160–170 ppm for aromatic carbons adjacent to iodide) resolve substituent effects.

- X-ray Diffraction (XRD) : Single-crystal XRD reveals iodide coordination geometry and cation-anion interactions, as seen in isomorphous benzoxazolium complexes .

Q. What are the primary applications of benzoxazolium salts in materials science?

- Methodology : These salts serve as precursors for organic dyes, photosensitizers, or ionic liquids. For example, structural analogs like 3-hexylbenzoxazolium iodide are used in optoelectronic studies due to their tunable π-conjugation and charge-transfer properties .

Advanced Research Questions

Q. How do photophysical properties of this compound vary under different solvent environments, and what contradictions exist in reported data?

- Methodology : UV-Vis and fluorescence spectroscopy in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents reveal solvatochromic shifts. Discrepancies in quantum yield values (e.g., 0.45 in ethanol vs. 0.32 in DMSO) may arise from aggregation effects or solvent-dependent excited-state relaxation. Controlled experiments under inert atmospheres minimize oxidation artifacts .

Q. What computational approaches best model the electronic structure and iodide interaction dynamics in this compound?

- Methodology : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) optimize geometry and predict HOMO-LUMO gaps. Molecular dynamics (MD) simulations track iodide dissociation kinetics in aqueous systems, correlating with experimental conductivity measurements .

Q. How does thermal stability of this compound affect its utility in high-temperature applications (e.g., catalysis)?

- Methodology : Thermogravimetric analysis (TGA) under N shows decomposition onset at ~220°C. Coupled with mass spectrometry, this identifies volatile byproducts (e.g., methyl iodide). Stability enhancements via counterion substitution (e.g., replacing iodide with bis(trifluoromethanesulfonyl)imide) are explored for high-temperature ionic liquids .

Q. What environmental impacts arise from iodide release during degradation, and how can they be mitigated?

- Methodology : Ion chromatography quantifies aqueous iodide leaching. Compare with natural iodide cycling models (e.g., sea surface iodide distribution studies) to assess ecological risks. Functionalization with biodegradable moieties (e.g., ester linkages) reduces persistence .

Contradictions and Research Gaps

Q. Why do crystallographic data for structurally similar benzoxazolium salts show variability in iodide coordination geometry?

- Analysis : Discrepancies in XRD data (e.g., iodide positioning relative to the cation) may stem from crystal packing forces or solvent inclusion during crystallization. Comparative studies using synchrotron radiation improve resolution .

Q. How do competing electronic effects (e.g., inductive vs. resonance) influence the reactivity of the benzoxazolium core?

- Analysis : Substituent effects (e.g., electron-withdrawing groups on the benzoxazole ring) alter susceptibility to nucleophilic attack. Kinetic studies (e.g., Hammett plots) quantify these effects, revealing trade-offs between stability and reactivity .

Methodological Recommendations

- Experimental Design : Use controlled atmospheres (e.g., gloveboxes) to prevent iodide oxidation.

- Data Validation : Cross-reference spectroscopic results with computational predictions to resolve contradictions.

- Interdisciplinary Approaches : Combine synthetic chemistry with environmental modeling to address lifecycle impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。